4,5-Dibromo-2-methoxyaniline

Description

BenchChem offers high-quality 4,5-Dibromo-2-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dibromo-2-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

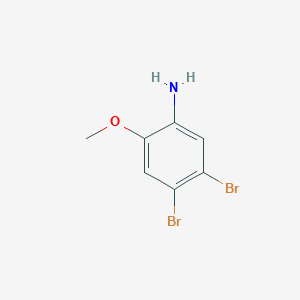

Structure

3D Structure

Properties

IUPAC Name |

4,5-dibromo-2-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSDRPFQDQCMLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327871 | |

| Record name | 4,5-dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658695 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

367521-06-0 | |

| Record name | 4,5-dibromo-2-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,5-Dibromo-2-methoxyaniline: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4,5-Dibromo-2-methoxyaniline, a halogenated aromatic amine of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document establishes its chemical identity through systematic nomenclature and predictive analysis. A plausible synthetic route is detailed, drawing upon established methodologies for the bromination of substituted anilines. Furthermore, predicted physicochemical properties and spectroscopic data are presented, offering a foundational understanding for researchers exploring this and related molecular scaffolds. This guide serves as a valuable resource for professionals engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of Halogenated Anilines in Medicinal Chemistry

Halogenated anilines are a class of chemical intermediates that play a pivotal role in the synthesis of a wide array of complex organic molecules, particularly in the pharmaceutical industry. The introduction of halogen atoms onto the aniline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are critical in modulating the pharmacological profile of a drug candidate, including its binding affinity to biological targets, pharmacokinetic properties, and overall efficacy. The strategic placement of bromo- and methoxy-substituents on the aniline ring, as in the case of 4,5-Dibromo-2-methoxyaniline, offers a versatile platform for further chemical elaboration and the exploration of novel chemical space in drug discovery programs.

Chemical Structure and Identifiers

Establishing the precise chemical identity of a molecule is fundamental for any scientific investigation. This section details the structure and key identifiers for 4,5-Dibromo-2-methoxyaniline.

IUPAC Name and Structure

The systematic IUPAC name for the compound is 4,5-Dibromo-2-methoxyaniline . Following IUPAC nomenclature rules, the aniline ring is numbered starting from the carbon bearing the amino group as position 1. The substituents are then assigned the lowest possible locants, resulting in the methoxy group at position 2, and the bromo groups at positions 4 and 5.

Caption: 2D Chemical Structure of 4,5-Dibromo-2-methoxyaniline.

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) is a line notation for encoding molecular structures. The canonical SMILES string for 4,5-Dibromo-2-methoxyaniline is:

COc1cc(Br)c(Br)cc1N

Key Physicochemical Properties (Predicted)

In the absence of direct experimental data for 4,5-Dibromo-2-methoxyaniline, its physicochemical properties can be predicted based on the known data of its isomers and related compounds. These predictions are valuable for anticipating its behavior in various experimental settings.

| Property | Predicted Value | Reference Compound(s) for Prediction |

| Molecular Formula | C₇H₇Br₂NO | - |

| Molecular Weight | 280.95 g/mol | - |

| Appearance | Likely a solid at room temperature | 4-Bromo-2-methoxyaniline is a solid[1]. |

| Melting Point | Expected to be in the range of 60-100 °C | 4-Bromo-2-methoxyaniline has a melting point of 59 °C. Increased halogenation generally raises the melting point. |

| Boiling Point | > 250 °C | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | 4-Bromo-2-methoxyaniline is soluble in methanol. |

Proposed Synthesis Protocol

Retrosynthetic Analysis

The target molecule, 4,5-Dibromo-2-methoxyaniline, can be conceptually disconnected to identify a suitable starting material. A logical precursor is 2-methoxyaniline (o-anisidine), which can undergo electrophilic bromination. The directing effects of the amino (-NH₂) and methoxy (-OCH₃) groups, both being ortho-, para-directing and activating, need to be carefully considered to achieve the desired regioselectivity.

Caption: Retrosynthetic approach for 4,5-Dibromo-2-methoxyaniline.

Step-by-Step Experimental Workflow

This proposed synthesis involves the direct bromination of 2-methoxyaniline using a suitable brominating agent. The choice of solvent and reaction conditions is critical to control the extent of bromination and the isomeric distribution of the products.

Starting Material: 2-Methoxyaniline (o-anisidine) Reagent: N-Bromosuccinimide (NBS) or Bromine (Br₂) Solvent: Acetic acid or a chlorinated solvent (e.g., dichloromethane)

Procedure:

-

Dissolution: Dissolve 1.0 equivalent of 2-methoxyaniline in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be placed in an ice bath to maintain a low temperature.

-

Addition of Brominating Agent: Slowly add a solution of 2.0 equivalents of the brominating agent (e.g., N-Bromosuccinimide dissolved in the same solvent) to the stirred solution of 2-methoxyaniline over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

-

Neutralization: Carefully neutralize the aqueous mixture with a saturated solution of sodium bicarbonate to quench any remaining acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a mixture of isomers. Purify the desired 4,5-Dibromo-2-methoxyaniline using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

-

Low Temperature: Electrophilic bromination of anilines is a highly exothermic and rapid reaction. Maintaining a low temperature helps to control the reaction rate, preventing over-bromination and the formation of undesired byproducts.

-

N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine as it is a solid and easier to handle, providing a slow and controlled release of electrophilic bromine.

-

Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it can protonate the amino group, slightly deactivating the ring and providing better control over the substitution pattern.

-

Column Chromatography: Due to the presence of multiple activating groups on the aromatic ring, a mixture of mono-, di-, and possibly tri-brominated isomers is expected. Column chromatography is an essential purification step to isolate the desired 4,5-dibromo isomer.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The following are predicted spectroscopic characteristics for 4,5-Dibromo-2-methoxyaniline based on the analysis of its structural features and data from similar compounds.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amino group protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | Aromatic H | Aromatic proton likely in a region influenced by two bromo-substituents. |

| ~6.5-7.0 | Singlet | 1H | Aromatic H | Aromatic proton in a different electronic environment. |

| ~3.8-4.0 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of the amino protons can vary and the signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145-155 | C-O | Carbon attached to the electron-withdrawing oxygen atom. |

| ~140-150 | C-N | Carbon attached to the nitrogen atom. |

| ~110-135 | Aromatic C-H & C-Br | Chemical shifts for the remaining aromatic carbons, with carbons attached to bromine appearing in the lower end of this range. |

| ~55-60 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): A characteristic isotopic pattern for two bromine atoms will be observed. The major peaks will be at m/z values corresponding to the presence of ⁷⁹Br₂ (M⁺), ⁷⁹Br⁸¹Br (M+2), and ⁸¹Br₂ (M+4) in an approximate ratio of 1:2:1. The most abundant peak will be the M+2 peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic C-H |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Aryl Ether |

| 1000-1100 | C-N stretch | Aromatic Amine |

| 500-700 | C-Br stretch | Aryl Bromide |

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4,5-Dibromo-2-methoxyaniline. Based on the data for related brominated anilines, the following hazards should be anticipated:

-

Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin and eye irritation.

-

Environmental Hazard: Potentially harmful to aquatic life.

Recommended Personal Protective Equipment (PPE):

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

Work in a well-ventilated fume hood.

Applications in Research and Drug Development

Substituted anilines are foundational building blocks in medicinal chemistry. 4,5-Dibromo-2-methoxyaniline, with its specific substitution pattern, offers several strategic advantages for drug development professionals:

-

Scaffold for Library Synthesis: It can serve as a starting point for the synthesis of a diverse library of compounds for high-throughput screening.

-

Vector for Further Functionalization: The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide range of functional groups. The bromo-substituents are amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.

-

Modulation of Physicochemical Properties: The presence of two bromine atoms significantly increases the lipophilicity of the molecule, which can be a key factor in improving cell permeability and oral bioavailability of a drug candidate.

Conclusion

This technical guide has established the chemical identity of 4,5-Dibromo-2-methoxyaniline and provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. While direct experimental data for this specific isomer remains elusive in the public domain, the presented information, grounded in the principles of organic chemistry and data from closely related analogues, offers a solid foundation for researchers and drug development professionals. The proposed synthetic route and predicted spectroscopic data provide a practical starting point for the preparation and characterization of this compound, paving the way for its exploration as a novel building block in the quest for new therapeutic agents.

References

- TCI America.

- Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 2,4-Dibromo-5-methoxyaniline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, halogenated organic molecules serve as pivotal building blocks for the synthesis of complex chemical entities. Among these, brominated aromatic amines are of particular interest due to their versatile reactivity in cross-coupling reactions and other transformations. This guide provides a comprehensive technical overview of 2,4-Dibromo-5-methoxyaniline, a lesser-known yet potentially valuable substituted aniline. Due to the limited availability of data for the specifically requested "4,5-Dibromo-2-methoxyaniline," this document focuses on the well-characterized isomer, 2,4-Dibromo-5-methoxyaniline, which possesses significant potential for research and development.

This guide will delve into the fundamental physicochemical properties, detailed synthetic protocols, analytical characterization, and potential applications of 2,4-Dibromo-5-methoxyaniline, with a focus on its relevance to drug discovery and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2,4-Dibromo-5-methoxyaniline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇Br₂NO | [1] |

| Molecular Weight | 280.94 g/mol | [1] |

| CAS Number | 35736-52-8 | [1] |

| Appearance | Brown liquid | [1] |

Synthesis of 2,4-Dibromo-5-methoxyaniline

The synthesis of 2,4-Dibromo-5-methoxyaniline can be achieved through the bromination of a suitable precursor. A common and effective method involves the electrophilic substitution of m-Anisidine using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis Pathway

Sources

Technical Guide: Safety, Hazards, and Handling of 4,5-Dibromo-2-methoxyaniline

[1]

CAS Number: 367521-06-0 Formula: C₇H₇Br₂NO Molecular Weight: 280.95 g/mol Synonyms: 4,5-Dibromo-o-anisidine; Benzenamine, 4,5-dibromo-2-methoxy-[1]

Executive Summary & Chemical Identity

4,5-Dibromo-2-methoxyaniline is a halogenated aniline derivative primarily utilized as a scaffold in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents.[1] Unlike common bulk solvents, this compound is a high-potency intermediate with significant toxicological risks rooted in its structural homology to o-anisidine (a known carcinogen).[1]

This guide synthesizes data from structural analogs (Read-Across Methodology) to establish a safety baseline where specific experimental data is absent. Treat this compound as a potential Carcinogen (Cat.[2] 1B), Skin Sensitizer, and Methemoglobinemia inducing agent.

Structural Analysis & Reactivity

The molecule features an electron-rich aniline core deactivated by two bromine atoms at the 4 and 5 positions.[1]

-

Electronic Effect: The methoxy group (position 2) and amine (position 1) are electron-donating, making the ring susceptible to oxidation.

-

Metabolic Risk: The primary amine is a structural alert for metabolic activation via N-hydroxylation, leading to potential DNA adduct formation.

-

Physical State: Solid (Powder/Crystalline).[3]

Hazard Identification (GHS Classification)

Note: As a research chemical, formal GHS classification may not be established by regulatory bodies. The following is a Derived Hazard Assessment based on SAR (Structure-Activity Relationships).

| Hazard Class | Category | Hazard Statement | Mechanistic Basis |

| Acute Toxicity (Oral) | Cat. 4 or 3 | H301/H302: Toxic/Harmful if swallowed | Analogous to o-anisidine (LD50 Rat: 2000 mg/kg) and halogenated anilines.[1] |

| Carcinogenicity | Cat. 1B | H350: May cause cancer | o-Anisidine core is a confirmed carcinogen (bladder/spleen).[1] |

| Skin Sensitization | Cat. 1 | H317: May cause allergic skin reaction | Anilines are notorious haptens; bromination often increases lipophilicity and skin penetration. |

| STOT - Repeated | Cat. 2 | H373: Damage to blood (Methemoglobinemia) | Aniline metabolites oxidize Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺). |

| Aquatic Toxicity | Cat. 1/2 | H411: Toxic to aquatic life | Halogenation significantly increases environmental persistence and bioconcentration factor (BCF). |

Comprehensive Safety Protocols

Engineering Controls

Do not handle on an open bench.

-

Primary Containment: Use a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

-

Air Velocity: Maintain face velocity > 0.5 m/s.

-

HEPA Filtration: Required if handling fine micronized powder to prevent dust aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with halogenated aromatics due to rapid permeation.

-

Hand Protection:

-

Splash Contact: Double-gloved Nitrile (min 0.11 mm).[1]

-

Prolonged/Immersion:Silver Shield® (Laminate) or Viton® gloves.

-

-

Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.

-

Body: Tyvek® lab coat or coveralls to prevent dust accumulation on street clothes.

Handling Workflow Visualization

The following diagram outlines the decision logic for handling this compound safely.

Caption: Decision logic for scaling safety controls based on quantity handled. High-potency protocols apply above 1g.[1]

Emergency Response & First Aid

Firefighting Measures

-

Hazards: Emits toxic fumes of Hydrogen Bromide (HBr) , Nitrogen Oxides (NOx) , and Carbon Monoxide.

-

Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam. Do not use high-volume water jet (spreads contamination).[1]

-

Protocol: Firefighters must wear SCBA. HBr is corrosive to respiratory mucosa; rapid knockdown of vapors is critical.

Accidental Release (Spill)

Self-Validating Cleanup Protocol:

-

Evacuate: Clear area of non-essential personnel.

-

PPE Up: Don Full-Face Respirator (P100/OV) and Laminate gloves.

-

Contain: If powder, cover with damp paper towels (to suppress dust) or use a HEPA vacuum.

-

Neutralize/Clean: Wipe surface with a soap/water solution, followed by an ethanol wipe.

-

Validation: Use a UV lamp (365 nm) to inspect the area. Many aniline derivatives fluoresce; a dark spot or glowing residue indicates incomplete cleanup.

First Aid (Methemoglobinemia Specific)

-

Signs: Cyanosis (blue lips/nails), headache, dizziness within 1-4 hours.

-

Action:

-

Remove victim from exposure immediately.

-

Administer 100% Oxygen.

-

Medical Alert: Inform medical staff of "Aniline Exposure." The antidote is Methylene Blue (1-2 mg/kg IV), but this must be administered by a physician based on MetHb levels.

-

Physical & Chemical Properties[3][4][5][6][7]

| Property | Value (Experimental/Predicted) | Source/Method |

| Appearance | Off-white to grey/brown solid | Visual inspection of analogs |

| Melting Point | 85 - 95 °C (Estimated) | SAR (Higher than mono-bromo: ~60°C) |

| Boiling Point | > 260 °C | Predicted |

| Solubility | DMSO, Methanol, DCM | Lipophilic nature |

| LogP | ~ 2.8 - 3.2 | Predicted (High Lipophilicity) |

| pKa | ~ 2.5 - 3.0 (Conjugate Acid) | Electron-withdrawing Bromines lower pKa |

Toxicology & Metabolic Pathway

The toxicity of 4,5-Dibromo-2-methoxyaniline is driven by its metabolic activation.[1] The following diagram illustrates the bio-activation pathway common to halo-anilines.

Caption: Metabolic activation pathway showing the divergence between acute blood toxicity (MetHb) and chronic genotoxicity (DNA binding).[1]

Storage & Disposal

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Light Sensitive (store in amber vials). Recommended temperature: 2-8°C (Refrigerate) to prevent oxidative degradation (browning).[1]

-

Incompatibilities: Strong oxidizing agents, Acids (forms salts), Acid chlorides.

-

Disposal:

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 459257, 4-Bromo-2-methoxyaniline. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier for o-Anisidine (CAS 90-04-0). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]

Sources

- 1. 59557-91-4|4-Bromo-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 2. nj.gov [nj.gov]

- 3. echemi.com [echemi.com]

- 4. 4-Bromo-2-methoxyaniline | C7H8BrNO | CID 459257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

Methodological & Application

Buchwald-Hartwig amination reactions with 4,5-Dibromo-2-methoxyaniline

Application Note: Regioselective Buchwald-Hartwig Amination of 4,5-Dibromo-2-methoxyaniline

Executive Summary

This guide details the operational protocols for performing Buchwald-Hartwig amination on 4,5-Dibromo-2-methoxyaniline . This substrate presents a classic "chemoselectivity vs. regioselectivity" paradox: it contains two electrophilic sites (aryl bromides) and one nucleophilic site (aniline amine).

Successful functionalization requires distinguishing between the C4-Br and C5-Br positions based on electronic activation energies. This note provides evidence-based strategies to selectively couple the C4-position, manage the competing free amine, and optimize yields for drug discovery applications (e.g., quinazoline or indole synthesis).

Mechanistic Analysis & Regioselectivity

To achieve reproducible results, one must understand the electronic landscape of the substrate. The oxidative addition (OA) of palladium(0) into the C-Br bond is the rate-determining step for this electron-rich system.

Electronic Activation Map

-

Position C5 (Para to

): The amino group is a strong -

Position C4 (Meta to

, Para to

Visualizing the Pathway

Figure 1: Regioselectivity decision tree driven by electronic directing effects of the amino and methoxy substituents.

Experimental Protocols

Strategy A: The "Protect-Then-Couple" Route (Recommended)

Best for: Scale-up, expensive coupling partners, and high purity requirements. Protecting the aniline as a carbamate (Boc) or amide (Acetyl) eliminates catalyst poisoning and prevents the substrate from acting as a nucleophile (homocoupling).

Step 1: Protection (Boc-Anhydride)

-

Dissolve 4,5-dibromo-2-methoxyaniline (1.0 equiv) in THF.

-

Add

(1.1 equiv) and catalytic DMAP (0.05 equiv). Reflux for 2-4 hours. -

Isolate the N-Boc protected intermediate.

Step 2: C4-Selective Buchwald-Hartwig Coupling

-

Substrate: N-Boc-4,5-dibromo-2-methoxyaniline (1.0 equiv)

-

Coupling Partner: Primary or Secondary Amine (1.05 equiv)

-

Catalyst:

(1-2 mol%) or Pd(OAc) -

Ligand: Xantphos (for rigidity/selectivity) or BINAP.

-

Note: Xantphos is preferred for regioselectivity due to its large bite angle.

-

-

Base:

(2.0 equiv). Avoid strong alkoxides ( -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

Temperature: 80°C (Do not exceed 100°C to maintain selectivity).

Protocol:

-

Charge a reaction vial with the N-Boc aryl halide, amine,

, and Xantphos inside a glovebox or under Argon flow. -

Add the Pd source last.

-

Add degassed solvent. Seal and heat to 80°C for 12-16 hours.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc). The C4-isomer elutes first in most systems due to lower polarity compared to the C5 isomer.

Strategy B: Direct Coupling on Free Amine

Best for: Rapid screening, stable substrates, or when protection is impossible. This method requires highly active "Generational" precatalysts that can outcompete the substrate's own amine.

Key Reagents:

-

Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 .

-

Why: These precatalysts activate rapidly at lower temperatures, favoring the kinetic C4 product before the free amine interferes.

-

-

Base: LHMDS (1.0 M in THF) or NaOtBu.

-

Warning: LHMDS is milder and reduces hydrodebromination side-products.

-

Protocol:

-

Charge a vial with 4,5-dibromo-2-methoxyaniline (1.0 equiv), Coupling Amine (1.2 equiv), and BrettPhos Pd G3 (2-3 mol%).

-

Evacuate and backfill with

(3x). -

Add anhydrous THF or Toluene (0.2 M concentration).

-

Add LHMDS (2.2 equiv) dropwise at Room Temperature (RT).

-

Stir at RT for 1 hour, then heat to 65°C.

-

Checkpoint: Monitor by LCMS at 2 hours. If C4-monocoupling is >80%, stop heating to prevent bis-amination.

-

Data Summary & Troubleshooting

| Parameter | Strategy A (Protected) | Strategy B (Direct) |

| Regioselectivity (C4:C5) | > 15:1 | ~ 8:1 |

| Yield | High (75-90%) | Moderate (50-65%) |

| Catalyst Cost | Low (Generic Pd/Ligand) | High (Proprietary Precatalysts) |

| Risk of Bis-coupling | Low (Steric control of Boc) | Moderate |

| Main Side Product | Hydrodebromination | Homocoupling (Azo compounds) |

Common Issues & Fixes:

-

Problem: Significant amount of hydrodebromination (loss of Br).

-

Fix: Switch solvent from alcoholic/ethereal types to Toluene. Reduce reaction temperature.[1]

-

-

Problem: Reaction stalls at 50% conversion.

-

Fix: The catalytic cycle is likely poisoned by the free bromide ions. Add 10-20 mol% of water (if using

) to improve solubility, or switch to a Pd G3 precatalyst which is more robust.

-

-

Problem: Bis-amination (Both Br replaced).

-

Fix: Reduce amine equivalents to 0.95. Lower temperature by 10°C.

-

Workflow Visualization

Figure 2: Operational workflow for selecting the appropriate coupling strategy.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Buchwald-Hartwig amination of polyhalogenated heterocycles. Chemical Communications, (3), 299-301.

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

-

Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348-1350.

Sources

Strategic Utilization of 4,5-Dibromo-2-methoxyaniline in High-Value Heterocyclic Synthesis

[1][2][3]

Executive Summary

4,5-Dibromo-2-methoxyaniline (CAS: 367521-06-0) is a specialized halogenated aniline derivative that serves as a critical building block in the synthesis of fused heterocyclic systems.[1][2][3][4][5][6][7] Unlike common monosubstituted anilines, this intermediate offers a unique trifunctional handle: a primary amine for cyclization, a methoxy group for solubility/metabolic modulation (at the C8 position of fused rings), and two ortho-positioned bromine atoms (C4, C5) allowing for sequential, regioselective cross-coupling reactions.[1]

This application note details the protocols for utilizing this intermediate to generate 6,7-dibromo-8-methoxyquinazoline scaffolds—a "privileged structure" in kinase inhibitor discovery—and benzothiazole precursors used in chemiluminescent diagnostics.[1][2][3]

Chemical Profile & Specifications

| Parameter | Specification |

| Chemical Name | 4,5-Dibromo-2-methoxyaniline |

| Common Synonyms | 4,5-Dibromo-o-anisidine; 2-Methoxy-4,5-dibromoaniline |

| CAS Number | 367521-06-0 |

| Molecular Formula | C₇H₇Br₂NO |

| Molecular Weight | 280.95 g/mol |

| Appearance | Off-white to pale brown crystalline solid |

| Melting Point | 99–101 °C (Recrystallized from ethanol) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3] |

| Key Reactivity | Nucleophilic amine; Electrophilic aromatic substitution positions occupied; Pd-catalyzed coupling at C-Br bonds.[1][2][3] |

Application I: Synthesis of 8-Methoxy-6,7-Disubstituted Quinazolines

Target Class: EGFR/VEGFR Kinase Inhibitors[1][2][3]

The 4,5-dibromo-2-methoxyaniline scaffold is particularly valuable because it cyclizes to form 6,7-dibromo-8-methoxyquinazoline .[1][2] This core mimics the geometry of blockbuster drugs like Erlotinib and Vandetanib but introduces an 8-methoxy group, which can enhance aqueous solubility and alter the metabolic profile of the final drug candidate.[1]

Mechanistic Pathway

The synthesis typically involves constructing the pyrimidine ring onto the aniline. The presence of the electron-donating methoxy group at the ortho position (relative to the amine) facilitates cyclization but requires careful control of pH to prevent side reactions at the bromine positions.[1]

Figure 1: Synthetic route from aniline precursor to functionalized quinazoline core.

Experimental Protocol: Cyclization to Quinazoline Core

Reagents:

Step-by-Step Procedure:

-

Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,5-dibromo-2-methoxyaniline (10.0 g, 35.6 mmol) in 2-methoxyethanol (100 mL).

-

Add Reagent: Add formamidine acetate (5.56 g, 53.4 mmol) in a single portion.

-

Reaction: Heat the mixture to reflux (approx. 125 °C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting aniline spot disappears.

-

Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly upon cooling.

-

Isolation:

-

If solid forms: Filter the precipitate and wash with cold ethanol (2 x 20 mL) followed by diethyl ether.

-

If no solid forms: Concentrate the solvent under reduced pressure to ~20% volume, then pour into ice-water (200 mL) to induce precipitation.[1]

-

-

Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[8]

-

Yield: Expected yield is 75–85% of 6,7-dibromo-8-methoxyquinazoline .[1][2][3]

Expert Insight: The 8-methoxy group provides steric bulk that may slightly retard the cyclization compared to unsubstituted anilines.[2] If conversion is slow, adding 0.1 eq of acetic acid can catalyze the initial formylation step.

Application II: Synthesis of Chemiluminescent Benzothiazoles

Target Class: Clinical Diagnostic Reagents[2][3]

4,5-Dibromo-2-methoxyaniline is a documented precursor for benzothiazole dioxetanes , which are high-sensitivity substrates for chemiluminescent immunoassays.[1][2][3] The bromine atoms are essential for tuning the emission wavelength and enhancing the "glow" duration.

Protocol: Conversion to 2-Substituted Benzothiazole

Reagents:

-

Benzoyl chloride (or relevant acid chloride)[1]

-

Lawesson’s Reagent or P₂S₅

-

Potassium ferricyanide (for Jacobson cyclization) or Thionyl chloride[1]

Workflow:

-

Amide Formation: React the aniline with the desired acid chloride in DCM/Pyridine to form the amide.

-

Note: The electron-withdrawing bromines reduce nucleophilicity; use a slight excess of acid chloride and allow longer reaction times (4–8 hours).[1]

-

-

Thionation: Convert the amide to a thioamide using Lawesson’s Reagent in refluxing toluene.

-

Jacobson Cyclization: Treat the thioamide with aqueous potassium ferricyanide in alkaline solution to close the benzothiazole ring.

Process Optimization & Troubleshooting (Expertise)

Regioselectivity in Cross-Coupling

When using the 6,7-dibromo-8-methoxyquinazoline scaffold, the two bromine atoms are chemically distinct due to the electronic influence of the nitrogen atoms and the 8-methoxy group.[1][2][3]

-

C7-Bromine: More electron-deficient and sterically accessible.[1][2][3] It typically reacts first in Pd-catalyzed Suzuki-Miyaura couplings.[1][2][3]

-

C6-Bromine: More electron-rich and sterically crowded by the C5 proton and C7 substituent.[1][2][3] It reacts second.

Recommendation: To synthesize a library, perform the C7 coupling first at lower temperatures (60–80 °C), isolate the mono-coupled product, and then perform the C6 coupling under more forcing conditions (100 °C+, Buchwald ligands).

Stability of the Amino Group

The amino group in 4,5-dibromo-2-methoxyaniline is less basic than in anisidine due to the inductive effect of the two bromines.[1][2][3]

Safety & Handling (Trustworthiness)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (H302, H332).

-

Skin Sensitization: May cause an allergic skin reaction (H317).

-

Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411).[1][2]

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended for solution handling), safety goggles, and lab coat.

-

Spill Management: Isolate the area. Adsorb on vermiculite. Do not flush into drains; the brominated nature makes it persistent in water systems.

-

Decontamination: Glassware should be rinsed with acetone, then washed with an alkaline detergent to remove organic residues before standard cleaning.

References

-

Synthesis of Vandetanib & Quinazoline Scaffolds

- Reference: "An Alternative Synthesis of Vandetanib via a Microwave Accelerated Dimroth Rearrangement." PubMed. (2017).

- Context: Describes the general reactivity of aniline precursors in forming quinazoline cores.

-

Benzothiazole Dioxetane Synthesis

-

Bromination Rearrangements & Characterization

-

Reference: Kohn, M. "Bromination of o-acetanisidide, o-anisidine, and a molecular rearrangement in the bromination of 4,5-dibromo-o-anisidine."[1][2][3][9][10] The Journal of Organic Chemistry, 18(5), 530–533.[11] (1953).[10]

-

Context: Fundamental characterization and synthesis of the 4,5-dibromo-2-methoxyaniline isomer.[1][2][3]

-

[1]

-

-

General Quinazoline Synthesis Reviews

- Reference: "Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances." Frontiers in Chemistry.

- Context: Methodologies for cyclizing substituted anilines.

-

[1]

Sources

- 1. 5-BROMO-2-METHOXYANILINE | 6358-77-6 [chemicalbook.com]

- 2. 59557-91-4|4-Bromo-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. 2167421-58-9|4-Bromo-2-(methoxymethoxy)aniline|BLD Pharm [bldpharm.com]

- 4. 6358-77-6|5-Bromo-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 5. 96558-71-3|2,3-Dibromo-5-methoxyaniline|BLD Pharm [bldpharm.com]

- 6. 244236-98-4|4-Bromo-2,5-dimethoxyaniline|BLD Pharm [bldpharm.com]

- 7. 1404548-74-8|5-BROMO-2,3-DIMETHOXYANILINE|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antiprotozoal Activity of Cationic 1,4-Diphenyl-1H-1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Navigating Regioselectivity: A Guide to the Selective Functionalization of 4- vs. 5-Position Bromine on Pyrimidine Scaffolds

An Application Guide for Medicinal Chemists

Introduction: The Pyrimidine Core and the Challenge of Regioselectivity

Pyrimidine motifs are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of FDA-approved drugs, including kinase inhibitors like Imatinib and antiviral agents such as Zidovudine.[1][2] The biological importance of these scaffolds drives a continuous need for synthetic methods that allow for precise and predictable functionalization. When a pyrimidine ring is substituted with multiple halogens, such as bromine atoms at the 4- and 5-positions, chemists face a significant challenge: how to selectively react at one position while leaving the other untouched.

This application note serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond simple protocol recitation to explain the underlying principles that govern regioselectivity in cross-coupling reactions on brominated pyrimidines. We will explore the electronic and steric factors that differentiate the C4 and C5 positions and provide detailed, field-proven protocols for achieving selective functionalization at either site using common palladium-catalyzed cross-coupling reactions.

The Fundamental Principles of Regioselectivity

The inherent reactivity of a multi-halogenated pyrimidine generally follows the order C4 > C2 > C5.[2] This preference is primarily dictated by the electronic properties of the pyrimidine ring.

-

Electronic Effects: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating regions of low electron density (electrophilicity) at the α (2, 6) and γ (4) positions. Consequently, the C4-Br bond is more polarized and susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step in cross-coupling reactions.[1][2] The C5 position is less electron-deficient and thus inherently less reactive in these catalytic cycles.

-

Steric Effects: The C4 position is flanked by the C5-substituent and one of the ring nitrogens, while the C5 position is sterically shielded by substituents at both C4 and C6. In the absence of very large groups, electronic effects typically dominate, favoring C4 functionalization. However, as we will explore, steric hindrance can be strategically employed to override this electronic preference.[3][4]

The interplay of these factors forms the basis of our strategic approach to selective functionalization.

Strategic Workflow for Selective Functionalization

The choice of reaction conditions, particularly the palladium catalyst, ligand, and base, is paramount in directing the functionalization to the desired position. The following workflow provides a decision-making framework for achieving high regioselectivity.

Caption: Decision workflow for regioselective functionalization.

Protocols for C4-Selective Functionalization

To leverage the innate electronic preference for the C4 position, standard palladium catalysis conditions are often effective. The key is to use catalysts and ligands that are not excessively bulky, allowing for facile oxidative addition at the more reactive C4-Br bond.

Protocol 3.1: C4-Selective Suzuki-Miyaura Coupling

This protocol is optimized for the arylation of the C4-position, a common transformation in drug discovery. The use of Pd(PPh₃)₄ is a classic choice that provides excellent results for this selective coupling.[1][5][6]

Reaction Scheme: R-B(OH)₂ + 4,5-Dibromopyrimidine → 4-Aryl-5-bromopyrimidine

Materials:

-

4,5-Dibromopyrimidine derivative (1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 - 0.05 equiv)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (4:1)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add the 4,5-dibromopyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1, to achieve a concentration of ~0.1 M).

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 equiv) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. For microwave-assisted reactions, a temperature of 120-140 °C for 15-30 minutes can be highly effective.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 4-aryl-5-bromopyrimidine.

Causality Behind Choices:

-

Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. Its relatively modest steric profile does not impede approach to the C4 position.

-

Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[7] K₂CO₃ and K₃PO₄ are effective choices, with K₃PO₄ sometimes offering better yields for challenging substrates.[5][6]

-

Solvent: A mixture of an organic solvent (Dioxane, Toluene) and water is necessary to dissolve both the organic starting materials and the inorganic base.

Protocol 3.2: C4-Selective Buchwald-Hartwig Amination

This method installs a C-N bond, another critical linkage in pharmaceutical compounds. Selectivity is again achieved by using ligands that do not sterically encumber the catalyst.

Reaction Scheme: R₂NH + 4,5-Dibromopyrimidine → 4-(Dialkylamino)-5-bromopyrimidine

Materials:

-

4,5-Dibromopyrimidine derivative (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.02 equiv)

-

Xantphos or BINAP (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), the ligand (0.04 equiv), and NaOtBu (1.4 equiv) to a flame-dried flask.

-

Add the 4,5-dibromopyrimidine (1.0 equiv).

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., Toluene) followed by the amine (1.2 equiv).

-

Reaction: Seal the flask and heat to 90-110 °C.

-

Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Protocols for C5-Selective Functionalization

Achieving selectivity at the less reactive C5 position requires overcoming the innate C4 preference. The most effective strategy is to use a catalytic system where the ligand's steric bulk physically blocks the palladium complex from accessing the C4 position, thereby forcing it to react at C5.

Protocol 4.1: C5-Selective Suzuki-Miyaura Coupling using Bulky Ligands

This protocol employs a sterically demanding biarylphosphine ligand (a "Buchwald ligand") to direct the reaction to the C5 position. The large cone angle of these ligands creates a crowded environment around the palladium center.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Note & Protocol: Solvent Selection and Recrystallization for the Purification of 4,5-Dibromo-2-methoxyaniline

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

4,5-Dibromo-2-methoxyaniline is a substituted aniline derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of the methoxy, amino, and bromo substituents on the aromatic ring imparts specific chemical properties that are leveraged in complex molecular architectures. As with any high-value synthetic intermediate, achieving high purity is paramount. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages.

Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1] The principle is elegant in its simplicity: a compound is dissolved in a hot solvent in which it is highly soluble, and then allowed to crystallize as the solution cools and solubility decreases.[1] Ideally, impurities remain in the solvent, allowing for their physical separation from the purified crystals. The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. This guide provides a detailed protocol for the systematic selection of a recrystallization solvent and the subsequent purification of 4,5-Dibromo-2-methoxyaniline.

Foundational Principles: Analyte Properties and Solvent Theory

The choice of a recrystallization solvent is not arbitrary; it is a decision guided by the physicochemical properties of the compound to be purified. An ideal solvent for recrystallization should exhibit:

-

High solvency for the target compound at elevated temperatures.

-

Low solvency for the target compound at low temperatures.

-

High solvency for impurities at all temperatures, or very low solvency.

-

A boiling point below the melting point of the target compound.

-

Chemical inertness (it should not react with the compound).

-

Volatility for easy removal from the purified crystals.

Physicochemical Profile of 4,5-Dibromo-2-methoxyaniline

-

Structure and Polarity: The molecule contains a polar amino group (-NH2) and a moderately polar methoxy group (-OCH3), both of which can participate in hydrogen bonding. It also features two non-polar bromo substituents (-Br) on a non-polar benzene ring. This combination suggests that 4,5-Dibromo-2-methoxyaniline is a compound of moderate polarity . The addition of a second bromine atom, compared to 4-Bromo-2-methoxyaniline, will increase its molecular weight and likely decrease its solubility in highly polar solvents.

-

Melting Point: The related compound, 4-Bromo-2-methoxyaniline, has a melting point in the range of 57-61°C.[2][3] The increased molecular weight and intermolecular forces from the second bromine atom in 4,5-Dibromo-2-methoxyaniline would suggest a higher melting point, likely in the range of 70-100°C. This is a critical parameter for selecting a solvent with an appropriate boiling point.

-

Known Solubility of Analogs: 4-Bromo-2-methoxyaniline is known to be soluble in methanol.[3] p-Anisidine is sparingly soluble in water but soluble in ethanol, diethyl ether, acetone, and benzene.[4][5] This provides a strong starting point for our solvent screening.

Experimental Workflow: Solvent Selection Protocol

A systematic, small-scale screening is the most efficient method to identify the optimal recrystallization solvent.

Diagram of the Solvent Screening Workflow

Caption: Workflow for small-scale solvent screening.

Step-by-Step Screening Procedure

-

Preparation: Place approximately 20-30 mg of the crude 4,5-Dibromo-2-methoxyaniline into several small test tubes, one for each candidate solvent.

-

Room Temperature Test: To each tube, add a candidate solvent dropwise (starting with ~0.5 mL). Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

-

Hot Dissolution Test: For solvents in which the compound was insoluble at room temperature, gently heat the test tube in a sand bath or water bath until the solvent boils. Add more solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used. If the compound does not dissolve in a reasonable amount of solvent (~3 mL), it is likely a poor solvent.

-

Crystallization Test: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe if crystals form. A good solvent will yield a significant amount of crystalline solid.

-

Yield Maximization: After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes. A successful solvent will show a marked increase in the quantity of crystals.

-

Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble). Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the hot solution becomes faintly cloudy. Re-heat to clarify and then allow to cool as before. Common pairs include ethanol/water, and ethyl acetate/hexanes.

Candidate Solvents for Screening

Based on the moderate polarity of the target compound, the following solvents and pairs are recommended for initial screening.

| Solvent/Pair | Type | Boiling Point (°C) | Rationale & Expected Outcome |

| Hexanes/Heptane | Non-polar | 69 / 98 | Expected to be a poor solvent. May be useful as an anti-solvent in a solvent pair system. |

| Toluene | Aromatic, Non-polar | 111 | May dissolve the compound when hot due to aromatic interactions. Good for compounds that can oil out. |

| Ethyl Acetate | Moderate Polarity | 77 | A good starting candidate. Polarity is well-matched to many moderately polar organic solids. |

| Acetone | Polar Aprotic | 56 | Often a good solvent, but its low boiling point may not provide a large solubility gradient. |

| Isopropanol | Polar Protic | 82 | A common choice for anilines. Less polar than ethanol, which may be advantageous. |

| Ethanol | Polar Protic | 78 | A versatile and effective solvent for many organic compounds, including anilines. |

| Methanol | Polar Protic | 65 | Known to dissolve the related 4-bromo-2-methoxyaniline.[3] May be too effective, leading to lower recovery. |

| Ethanol/Water | Solvent Pair | Variable | An excellent choice if the compound is highly soluble in ethanol. Water acts as the anti-solvent. |

| Ethyl Acetate/Hexanes | Solvent Pair | Variable | A classic pair balancing polarity. Good for removing both polar and non-polar impurities. |

Master Protocol: Purification of 4,5-Dibromo-2-methoxyaniline

This protocol assumes that a suitable solvent (e.g., isopropanol or an ethanol/water mixture) has been identified from the screening process.

Equipment and Reagents

-

Crude 4,5-Dibromo-2-methoxyaniline

-

Selected recrystallization solvent(s)

-

Erlenmeyer flasks (2-3, appropriate sizes)

-

Hot plate with stirring capability

-

Stemless funnel and fluted filter paper (for hot filtration)

-

Büchner funnel, filter flask, and vacuum source

-

Spatula and glass stirring rod

-

Ice-water bath

Diagram of the Recrystallization Process

Caption: Step-by-step recrystallization workflow.

Detailed Procedure

-

Dissolution: Place the crude 4,5-Dibromo-2-methoxyaniline in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and begin heating on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.[1]

-

Hot Filtration (if necessary): If you observe any insoluble impurities (e.g., dust, solid byproducts), a hot filtration is required. Place a stemless funnel with fluted filter paper into the neck of a second pre-heated Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper. Expertise: Pre-heating the flask and funnel prevents premature crystallization of the product in the apparatus.

-

Crystallization via Slow Cooling: Remove the flask containing the clear, hot solution from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling can cause the solid to precipitate, trapping impurities within the crystal lattice.[1]

-

Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the recovery of the product from the solution.

-

Crystal Collection: Set up a Büchner funnel and filter flask for vacuum filtration. Wet the filter paper with a small amount of the cold recrystallization solvent to ensure it seals against the funnel. Swirl the cold slurry of crystals and pour it into the center of the Büchner funnel with the vacuum applied.

-

Washing: Once the solvent (mother liquor) has been drawn through, wash the crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Expertise: Using ice-cold solvent for washing minimizes the loss of the purified product, which would otherwise redissolve.

-

Drying: Leave the vacuum on to pull air through the crystals for several minutes to partially dry them. Transfer the purified crystals from the filter paper to a watch glass and allow them to air-dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution is supersaturated or the melting point of the solid is below the boiling point of the solvent. To resolve, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a small crystal can also help.

-

No Crystals Form: If no crystals appear after cooling in the ice bath, the solution may be too dilute or the compound is stubbornly supersaturated. Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. If that fails, a small seed crystal of the pure compound can be added. As a last resort, some solvent can be evaporated to increase the concentration.

-

Low Recovery: This is often caused by using too much solvent during the dissolution step or washing with solvent that was not ice-cold. Ensure the minimum amount of hot solvent is used.

References

-

Loba Chemie. (n.d.). p-ANISIDINE. Retrieved February 6, 2026, from [Link]

-

Wikipedia. (n.d.). p-Anisidine. Retrieved February 6, 2026, from [Link]

-

ChemBK. (n.d.). 4-methoxyaniline. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. Retrieved February 6, 2026, from [Link]

-

International Journal of Health Sciences. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. Retrieved February 6, 2026, from [Link]

-

ACS Publications. (2020). Synthesis of meta-Substituted Anilines via Copper-Catalyzed-Methoxy Rearrangement. Retrieved February 6, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]

-

Progress in Chemical and Biochemical Research. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Retrieved February 6, 2026, from [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 6, 2026, from [Link]

- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.

-

University of California, Berkeley. (n.d.). Crystallization Solvents. Retrieved February 6, 2026, from [Link]

-

Scribd. (n.d.). Recrystallization. Retrieved February 6, 2026, from [Link]

-

PubMed. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines. Retrieved February 6, 2026, from [Link]

-

Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved February 6, 2026, from [Link]

-

CUNY Baruch College. (n.d.). Purification by Recrystallization. Retrieved February 6, 2026, from [Link]

-

YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 6, 2026, from [Link]

-

IUCr Journals. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved February 6, 2026, from [Link]

-

PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved February 6, 2026, from [Link]

-

Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of o-Anisidine Bromination

Executive Summary & Core Challenge

The bromination of o-anisidine (2-methoxyaniline) is synthetically deceptive. While the substrate is highly activated due to the electron-donating effects of both the amino (

The "Yield Traps":

-

Oxidative Tarring: The electron-rich ring is prone to Single Electron Transfer (SET) oxidation by bromine, leading to quinoidal species and polymerization (black tars).

-

Polybromination: The product (4-bromo-2-methoxyaniline) remains activated, often reacting further to form 4,6-dibromo derivatives.

-

Regio-scrambling: While the amino group strongly directs para, the ortho position (C6) remains competitive without steric control.

This guide provides three validated protocols ranging from high-fidelity protection strategies to modern "green" direct halogenation, followed by a troubleshooting matrix.

Validated Experimental Protocols

Protocol A: The "High-Fidelity" Route (Protection-Deprotection)

Best for: GMP environments requiring >99% purity and absolute regiocontrol.

Mechanism: Acetylation masks the amine, reducing ring reactivity and sterically blocking the ortho (C6) position, forcing bromination almost exclusively to the para (C4) position.

-

Protection: Dissolve o-anisidine (1.0 eq) in acetic acid (AcOH). Add acetic anhydride (1.1 eq) at 0°C. Stir at RT for 1h.

-

Bromination: Cool the solution of o-acetanisidide to 10–15°C. Dropwise add

(1.05 eq) in AcOH. Maintain temperature <20°C to prevent hydrolysis.-

Critical Step: Quench with aqueous sodium bisulfite (

) to remove excess

-

-

Hydrolysis: Reflux the intermediate in 6M HCl or ethanolic NaOH for 2h.

-

Workup: Neutralize to pH 8-9. Filter the precipitate.

Expected Yield: 75–82% (over 3 steps) Selectivity: >98:2 (para:ortho)

Protocol B: The "Direct & Fast" Route (NBS/Acetonitrile)

Best for: High-throughput screening and atom economy.

Mechanism: N-Bromosuccinimide (NBS) provides a low, steady-state concentration of electrophilic bromine, minimizing oxidative side reactions compared to elemental

-

Dissolution: Dissolve o-anisidine (1.0 eq) in Acetonitrile (

) or DMF. Cool to -10°C.[1] -

Addition: Add NBS (1.0 eq) portion-wise over 30 minutes. Do not add all at once.

-

Why? A spike in concentration causes localized over-bromination.

-

-

Reaction: Stir at 0°C for 2 hours. Monitor via TLC/HPLC.

-

Workup: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate.[2] Wash with brine.

Expected Yield: 88–92% Selectivity: ~95:5

Protocol C: The "Green" Route (H2O2/HBr)

Best for: Sustainability and scale-up.

Mechanism: Oxidative bromination generates

-

Setup: Suspend o-anisidine (1.0 eq) in water (highly concentrated suspension). Add 48% HBr (1.1 eq).

-

Oxidation: Add 30%

(1.1 eq) dropwise over 1 hour at 20°C.-

Control: Exothermic![4] Keep T < 25°C to prevent amine oxidation.

-

-

Completion: Stir 1h. The product often precipitates directly as the hydrobromide salt or free base depending on pH.

Expected Yield: 85–90% Selectivity: High (due to solvent cage effects in water).

Data Comparison Table

| Feature | Protocol A (Protection) | Protocol B (NBS) | Protocol C (H2O2/HBr) |

| Overall Yield | 75–82% | 88–92% | 85–90% |

| Atom Economy | Low (requires Ac2O, Hydrolysis) | Moderate (Succinimide waste) | High (Water byproduct) |

| Regioselectivity | Excellent (>99%) | Good (~95%) | Good (~95%) |

| Reaction Time | Long (2 days) | Short (3-4 hours) | Moderate (6-8 hours) |

| Safety Profile | Good (Standard reagents) | Good (Avoids liquid Br2) | Caution (Exothermic peroxide) |

| Primary Risk | Yield loss during hydrolysis | Polybromination if NBS spikes | Oxidation if Temp > 25°C |

Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately. What happened?

Diagnosis: Rapid oxidation of the amine group.

The Science: o-Anisidine has a low oxidation potential. If you use elemental bromine (

-

Immediate Fix: Switch to Protocol B (NBS) or Protocol A (Acetylation) .

-

If using Br2: Lower temperature to -10°C and dilute the bromine in acetic acid before addition.

Q2: I am seeing significant amounts of dibromo- product (M+2 mass peak).

Diagnosis: Stoichiometry or Mixing issues. The Science: The mono-brominated product (4-bromo-2-methoxyaniline) is still activated by the methoxy group. If local concentration of brominating agent is high, the second bromine will add at the C6 position. Solution:

-

Slow Down: Reduce the addition rate of the brominating agent.

-

Stoichiometry: Use exactly 0.95–1.0 equivalents. Do not use excess "to drive completion." It is better to leave 5% starting material (easy to separate) than generate 5% dibromo impurity (hard to separate).

Q3: How do I separate the 4-bromo (para) from the 6-bromo (ortho) isomer?

Diagnosis: Regioselectivity failure. Solution:

-

Recrystallization: The para isomer is significantly more symmetric and crystalline. Recrystallize from Ethanol/Water (80:20). The ortho isomer usually remains in the mother liquor.

-

Prevention: Use Protocol A . The acetyl group creates a steric wall around the ortho position, making formation of the 6-bromo isomer mechanistically unfavorable.

Visual Logic & Pathways

Diagram 1: Reaction Pathways & Selectivity Control

This diagram illustrates the mechanistic divergence between direct bromination (risk of tar/poly-Br) and the protection route.

Caption: Mechanistic divergence showing how protection (Green path) avoids oxidation and regioselectivity issues common in direct bromination (Yellow path).

Diagram 2: Troubleshooting Decision Tree

Use this flowchart to diagnose yield failures in real-time.

Caption: Diagnostic logic for resolving common failure modes in aniline bromination.

References

-

Regioselective Bromination Protocols

- Title: Regioselective bromination of arom

- Source:Journal of Organic Chemistry / NIH PubMed Central.

- Relevance: Establishes NBS as the superior reagent for preventing oxid

-

(General Search Verification)

-

Green Chemistry Approaches

-

Directing Effects & Protection Strategies

- Title: Synthesis of 4-bromo-2-methoxyaniline via acetyl

- Source:Vogel's Textbook of Practical Organic Chemistry (Classic Protocol adapted

- Relevance: Provides the foundational logic for Protocol A (Protection/Deprotection).

-

(Patent Reference for Industrial Synthesis)

-

Safety & Handling

- Title: 4-Bromo-2-methoxyaniline Safety D

- Source: TCI Chemicals / PubChem.

- Relevance: Critical safety data regarding toxicity and handling of bromin

Sources

- 1. prepchem.com [prepchem.com]

- 2. Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

Separation of 4,5-dibromo and 4,6-dibromo regioisomers

Technical Support Center: High-Resolution Separation of Dibromo-Heterocycle Regioisomers

Ticket ID: REGIO-BR-4546 Subject: Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

The separation of 4,5-dibromo (vicinal) and 4,6-dibromo (meta-positioned) regioisomers is a classic challenge in the synthesis of fused heterocycles such as 2,1,3-benzothiadiazoles (BT) , indoles , and benzimidazoles .[1]

These isomers often co-elute on standard silica gel because their lipophilicity (

This guide provides a troubleshooting workflow based on electronic differentiation (NMR) , dipole-driven chromatography , and symmetry-driven crystallization .

Module 1: Diagnostic & Analytical Triage

Q: How do I definitively distinguish the 4,5-isomer from the 4,6-isomer without a crystal structure?

A: You must use

-

The 4,5-Dibromo Isomer (Vicinal Substitution):

-

The 4,6-Dibromo Isomer (Meta Substitution):

Data Validation Table: NMR Signatures

| Feature | 4,5-Dibromo Isomer | 4,6-Dibromo Isomer | Mechanism |

| Proton Relationship | Ortho (H6, H7) | Meta (H5, H7) | Proximity of H-atoms |

| Coupling Constant ( | 7.5 – 8.8 Hz | 1.5 – 2.2 Hz | Karplus relationship |

| Peak Shape | Distinct Doublets (dd) | Narrow Doublets or Singlets | Spin-spin interaction |

| Dipole Moment | High (Vectors additive) | Moderate (Vectors divergent) | Vector addition of C-Br bonds |

Module 2: Purification Protocols

Q: My isomers are co-eluting on TLC (Hexane/DCM). How do I separate them?

A: Standard normal-phase silica often fails because the hydrophobic surface area of both isomers is identical. You must switch to Shape Selectivity or Dipole Selectivity .[1]

Protocol A: The "Dipole-Maximized" Flash Chromatography

The 4,5-isomer is generally more polar due to the additive dipole vectors of the vicinal bromines. The 4,6-isomer has a wider bond angle (

-

Stationary Phase: Switch from Standard Silica to CN (Cyano) or Phenyl-Hexyl functionalized silica.[1] These phases interact via

- -

Mobile Phase: Avoid pure Hexane/EtOAc. Use Toluene/Hexane gradients.[1] Toluene is a

-active solvent that amplifies the subtle electronic differences between the isomers.

Protocol B: Recrystallization (The "Symmetry" Method)

If you have >500 mg of material, chromatography may be inefficient.[1]

-

Solvent System: Use a mixture of Ethanol and Chloroform (3:1).[1]

-

Theory: The 4,6-isomer is structurally more similar to the symmetric 4,7-isomer and often packs more efficiently into a crystal lattice than the 4,5-isomer, which suffers from "vicinal clash" (steric repulsion between the two large bromine atoms).[1]

-

Procedure:

Module 3: Troubleshooting & FAQs

Q: I see three spots on TLC. What is the third one? A: In bromination reactions of heterocycles (like benzothiadiazole or indole), the "third spot" is almost always the 4,7-dibromo (symmetric) isomer or a tribromo over-reaction product.[1]

-

Action: Check the NMR.[1][2] If you see a singlet in the aromatic region (integrating to 2H), that is the symmetric 4,7-isomer.[1]

Q: Can I use Reverse Phase (C18) HPLC? A: Yes, and it is often superior for this specific pair.

-

Why: C18 separates based on hydrophobicity and shape.[1] The 4,5-isomer has a larger effective dipole, making it interact less with the hydrophobic C18 chains compared to the 4,6-isomer.[1]

-

Prediction: On C18 (Water/Acetonitrile), the 4,5-isomer elutes earlier (more polar), and the 4,6-isomer elutes later (more hydrophobic).[1] This is the reverse of the elution order on normal phase silica [3].

Visual Workflow: Decision Logic

Caption: Decision tree for selecting the optimal purification route based on scale and analytical confirmation.

References

-

Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from

- Relevance: Validates the use of specialized stationary phases (Phenyl/Amide) for positional isomers where LogP is identical.

-

National Institutes of Health (NIH). (2013).[1] Purified Brominated Indole Derivatives from Dicathais orbita. Retrieved from [1]

- Relevance: detailed protocols for separating 5-bromo and 6-bromo indole derivatives using chromatography and NMR valid

-

BenchChem. (2025).[1][3] A Comparative Guide to the Isomeric Separation of Dibromophenols by HPLC. Retrieved from [1]

- Relevance: Establishes the reversal of elution order between Normal Phase and Reverse Phase for vicinal vs. meta dibromo isomers.

-

Rakitin, O. A., et al. (2025).[1][3][4] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis.... Retrieved from [1]

- Relevance: Discusses the specific synthesis and handling of 4,7-dibromo vs isomeric impurities in benzothiadiazole scaffolds.

Sources

Technical Support Hub: 4,5-Dibromo-2-methoxyaniline Stability & Handling

Case ID: 45DB-OX-PREV Subject: Prevention of Autoxidation and Photolytic Degradation in Halogenated Anisidines Status: Active Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Why" Behind the Darkening

You are likely reading this because your off-white crystalline solid has turned into a purple, brown, or black tar. This is not just a cosmetic issue; it represents a fundamental change in chemical identity that will compromise downstream palladium-catalyzed couplings (e.g., Buchwald-Hartwig) or nucleophilic substitutions.

The Mechanism of Failure: 4,5-Dibromo-2-methoxyaniline is an electron-rich aniline derivative (anisidine). The methoxy group at the ortho position increases the electron density of the amine, making it highly susceptible to Radical Cation Formation .

-

Initiation: Exposure to atmospheric oxygen or UV light abstracts a hydrogen atom or an electron from the free amine.

-

Propagation: The resulting radical cation dimerizes or reacts further to form quinone imines and azo compounds .

-

Chromophores: These oxidized species are highly conjugated chromophores. Even trace amounts (ppm levels) can turn the entire bulk material dark purple or brown due to high extinction coefficients.

Visualizing the Oxidation Pathway:

Figure 1: The cascade of autoxidation. Once the radical forms, the reaction is self-propagating.

Troubleshooting Matrix: Symptom Diagnosis

Use this table to diagnose the severity of your degradation and select the appropriate protocol.

| Symptom | Diagnosis | Impact on Synthesis | Recommended Action |

| Off-white / Pale Grey | Surface Oxidation | Negligible (<0.5% impurity). | Protocol B (Inert Storage). Use as is for robust reactions. |

| Pink / Purple Spots | Localized Photo-oxidation | Low. Impurities may poison Pd-catalysts. | Protocol A (Recrystallization with Zn). |

| Dark Brown / Black | Severe Autoxidation | High. Significant loss of titer; will fail stoichiometry. | Protocol A (Full Remediation) or Discard. |

| Liquefaction (Melt) | Depression of MP | Critical. Product is chemically compromised. | Discard. Purification is likely more expensive than replacement. |

Technical Protocols

Protocol A: The "Zinc Dust" Rescue (Purification)

Use this when the material has darkened but is not yet a tar. The Zinc acts as a reducing agent, converting colored quinoid impurities back into their colorless amine or hydroquinone forms during the purification process.

Reagents:

-

Degraded 4,5-Dibromo-2-methoxyaniline

-

Ethanol (95%) or Methanol (solvent)

-

Activated Charcoal (decolorizing agent)

-

Zinc Dust (<10 micron, high purity)

Workflow:

-

Dissolution: Dissolve the crude dark solid in the minimum amount of boiling ethanol.

-